molecular formula C3H3N3O2S B14613679 N-1,3-Thiazol-2-ylnitramide CAS No. 59024-01-0

N-1,3-Thiazol-2-ylnitramide

Katalognummer: B14613679
CAS-Nummer: 59024-01-0
Molekulargewicht: 145.14 g/mol
InChI-Schlüssel: LZDVHJSVPSREIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-Thiazol-2-ylnitramide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Thiazol-2-ylnitramide typically involves the reaction of thioamides with nitro compounds under specific conditions. One common method is the cyclization of thioamides with nitroalkanes in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-1,3-Thiazol-2-ylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-1,3-Thiazol-2-ylnitramide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-1,3-Thiazol-2-ylnitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-1,3-Thiazol-2-ylnitramide is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

59024-01-0

Molekularformel

C3H3N3O2S

Molekulargewicht

145.14 g/mol

IUPAC-Name

N-(1,3-thiazol-2-yl)nitramide

InChI

InChI=1S/C3H3N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H,(H,4,5)

InChI-Schlüssel

LZDVHJSVPSREIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)N[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.